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Compound of Interest

Compound Name: Potassium phenyltrifluoroborate

Cat. No.: B120242

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
potassium phenyltrifluoroborate (K[PhBFs3]), a versatile reagent in organic synthesis. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering valuable data for its identification, characterization,
and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of potassium
phenyltrifluoroborate in solution. The key nuclei for analysis are 1H, 13C, 11B, and 1°F.

1H NMR Data

The *H NMR spectrum of potassium phenyltrifluoroborate is characterized by signals
corresponding to the protons of the phenyl group.

Chemical Shift (8) ppm Multiplicity Assignment
7.30-7.50 m Phenyl-H
6.90-7.10 m Phenyl-H
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13C NMR Data

The 13C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (8) ppm Assighment

135.0 Phenyl C (quaternary)

1325 Phenyl C-H

127.8 Phenyl C-H

125.0 Phenyl C-H (broad, due to B-C coupling)

“B NMR Data

1B NMR is particularly useful for characterizing boron-containing compounds. For potassium
phenyltrifluoroborate, the spectrum typically shows a quartet due to the coupling with the
three fluorine atoms.

Coupling Constant (*JB-F)

Chemical Shift (6) ppm Multiplicity .
z

35-55 q ~45

19F NMR Data

19F NMR provides a sensitive probe for the fluorine atoms in the trifluoroborate group.

Coupling Constant (*JF-B)

Chemical Shift (d) ppm Multiplicity .
z

-135to -145 q ~45

Infrared (IR) Spectroscopy

The IR spectrum of potassium phenyltrifluoroborate, typically recorded as a solid, displays
characteristic absorption bands corresponding to the vibrations of its functional groups.
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Wavenumber (cm~?) Intensity Assignment

3050 - 3000 Medium Aromatic C-H stretch
1600 - 1585 Medium Aromatic C=C stretch
1480 - 1400 Strong Aromatic C=C stretch
1150 - 950 Very Strong B-F stretch

Aromatic C-H out-of-plane

750 - 700 Strong
bend

Mass Spectrometry (MS)

Mass spectrometry of potassium phenyltrifluoroborate provides information about its
molecular weight and fragmentation pattern. The exact mass of the phenyltrifluoroborate anion
[CeHsBFs]~ is 149.0370 g/mol .

miz lon

149 [CeHsBF3]~
109 [CeHsBOH]-
93 [CeHsO]~
77 [CeHs]*

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 10-20 mg of potassium phenyltrifluoroborate in a suitable
deuterated solvent (e.g., DMSO-ds, D20, or acetone-de) in an NMR tube.
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o Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrument Parameters (General):

e Spectrometer: 300-500 MHz

e Temperature: 298 K

» 'H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

e 13C NMR: Proton-decoupled pulse sequence, longer acquisition time may be necessary due
to the lower natural abundance of 13C.

o 1B NMR: A specific boron probe is typically used. The spectral width should be sufficient to
cover the expected chemical shift range for tetracoordinate boron.

e 19F NMR: A fluorine probe is used. Proton decoupling is often employed to simplify the
spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of potassium phenyltrifluoroborate with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or translucent
pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Technique: Transmission.

Spectral Range: 4000-400 cm™1,

Resolution: Typically 4 cm™2.
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e Abackground spectrum of the empty sample compartment or a pure KBr pellet should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

e Dissolve a small amount of potassium phenyltrifluoroborate in a suitable solvent (e.qg.,
methanol, acetonitrile).

e The solution is then introduced into the mass spectrometer via direct infusion or through a
liquid chromatography (LC) system.

Instrument Parameters (Electrospray lonization - ESI):
 lonization Mode: Negative ion mode is typically used to detect the [CeHsBF3]~ anion.
e Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

o Collision Energy (for fragmentation): Varies depending on the instrument and the desired
degree of fragmentation.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a
plausible fragmentation pathway for the phenyltrifluoroborate anion in mass spectrometry.
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Caption: General workflow for the spectroscopic analysis of potassium phenyltrifluoroborate.

[CsHsBF3]~
m/z = 149

[CeHsBOH]~
m/z = 109

BOH
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Caption: Plausible fragmentation pathway for the phenyltrifluoroborate anion.

 To cite this document: BenchChem. [Spectroscopic Profile of Potassium
Phenyltrifluoroborate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b120242#spectroscopic-data-of-potassium-
phenyltrifluoroborate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b120242?utm_src=pdf-body-img
https://www.benchchem.com/product/b120242#spectroscopic-data-of-potassium-phenyltrifluoroborate-nmr-ir-ms
https://www.benchchem.com/product/b120242#spectroscopic-data-of-potassium-phenyltrifluoroborate-nmr-ir-ms
https://www.benchchem.com/product/b120242#spectroscopic-data-of-potassium-phenyltrifluoroborate-nmr-ir-ms
https://www.benchchem.com/product/b120242#spectroscopic-data-of-potassium-phenyltrifluoroborate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b120242?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

